7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole
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Overview
Description
7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is a member of the oxazolo[3,4-c][1,3]oxazole family, which is known for its diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole typically involves the reaction of ethoxymethyl derivatives with oxazolo[3,4-c][1,3]oxazole precursors under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, with the temperature maintained between 2°C and 8°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo[3,4-c][1,3]oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .
Scientific Research Applications
7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole include:
- 7a-ethyldihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole
- 7a-methyldihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole
Uniqueness
What sets this compound apart from its similar compounds is its unique ethoxymethyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7a-(ethoxymethyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-10-3-8-4-11-6-9(8)7-12-5-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQMTLBKKMOHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC12COCN1COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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